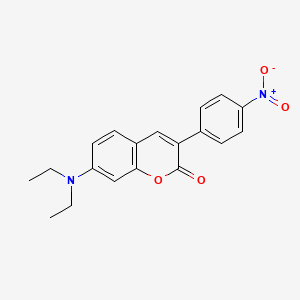
7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a diethylamino group, a nitrophenyl group, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 7-diethylamino-4-methylcoumarin in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted benzopyran derivatives.
Scientific Research Applications
7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrophenyl group plays a crucial role in its binding affinity, while the diethylamino group enhances its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the benzopyran core.
2-(Diethylamino)-N-(4-nitrophenyl)acetamide: Shares the diethylamino and nitrophenyl groups but has a different core structure.
Uniqueness
7-(Diethylamino)-3-(4-nitrophenyl)-2H-1-benzopyran-2-one is unique due to its benzopyran core, which imparts distinct chemical and physical properties
Properties
CAS No. |
82222-45-5 |
|---|---|
Molecular Formula |
C19H18N2O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-(diethylamino)-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C19H18N2O4/c1-3-20(4-2)16-10-7-14-11-17(19(22)25-18(14)12-16)13-5-8-15(9-6-13)21(23)24/h5-12H,3-4H2,1-2H3 |
InChI Key |
AKVJORXFBHGDIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















